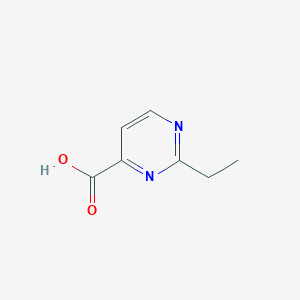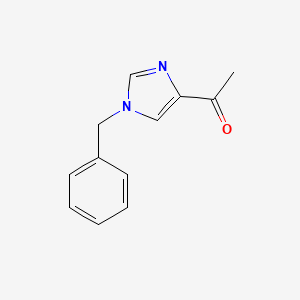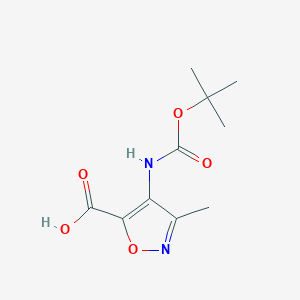
6-(2-Aminoethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Aminoethyl)nicotinonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of nicotinonitrile, characterized by the presence of an aminoethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Aminoethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted nicotinonitrile derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(2-Aminoethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor and receptor antagonist.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 6-(2-Aminoethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can act as a receptor antagonist by binding to receptor sites and blocking the action of endogenous ligands .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Aminoethyl)aminonicotinonitrile
- 2-Amino-4,6-diphenylnicotinonitrile
- 3-Pyridinecarbonitrile, 6-(2-aminoethyl)-
Uniqueness
6-(2-Aminoethyl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a different reactivity profile and potential for diverse applications in various fields .
Propiedades
Número CAS |
1060804-13-8 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
6-(2-aminoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3-4,9H2 |
Clave InChI |
GMGRNUJWBKOMOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



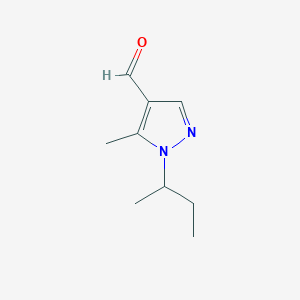
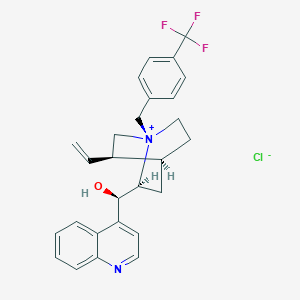
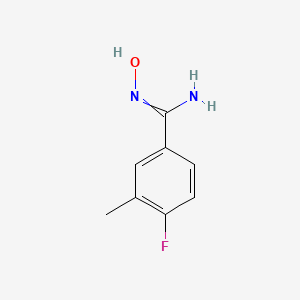

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
